molecular formula C11H7NO4 B3383928 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid CAS No. 51066-70-7

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

Cat. No.: B3383928
CAS No.: 51066-70-7
M. Wt: 217.18 g/mol
InChI Key: LJKHUTHWDPAAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a benzodioxole ring attached to a cyanopropenoic acid moiety

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Cyanopropenoic Acid Moiety: The benzodioxole intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanopropenoic acid moiety.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to biological effects such as cell cycle arrest and apoptosis in cancer cells. The benzodioxole ring is believed to play a crucial role in these interactions by facilitating binding to the target molecules.

Comparison with Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-cyanopropanoic acid
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Comparison:

  • 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is unique due to the presence of the cyanopropenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity.
  • 3-(1,3-Benzodioxol-5-yl)-2-cyanopropanoic acid lacks the double bond in the propanoic acid chain, which may affect its reactivity and biological properties.
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid has a methyl group instead of a nitrile group, leading to different chemical and biological behaviors.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKHUTHWDPAAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an aqueous solution containing 14.20 g of sodium hydroxide and 33.75 g of methyl cyanoacetate, 30.32 g of 3,4-(methylenedioxy)benzaldehyde was added, followed by stirring at 95° C. for 16 hours. After completion of the reaction, an aqueous diluted hydrochloric acid solution was added to obtain a pale yellow solid. The resultant solid was recrystallized from ethanol to obtain a crystal having a melting point of 233° C.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
33.75 g
Type
reactant
Reaction Step One
Quantity
30.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 3
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 4
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 5
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 6
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.